RO 2433 Dibenzoato

Descripción general

Descripción

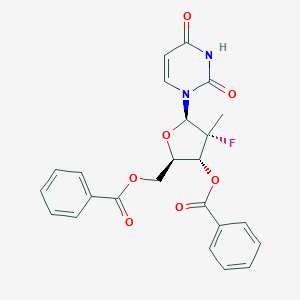

[(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate, also known as [(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate, is a useful research compound. Its molecular formula is C24H21FN2O7 and its molecular weight is 468.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality [(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tecnologías de Membrana de Ósmosis Inversa

El compuesto, también conocido como RO 2433 Dibenzoato, podría usarse potencialmente en tecnologías de membrana de ósmosis inversa (RO) . Las membranas RO se utilizan ampliamente para la desalinización del agua de mar y la recuperación de aguas residuales . Están diseñadas para satisfacer las necesidades de calidad del agua del producto y la capacidad de producción, al mismo tiempo que se consideran varios factores ambientales como la calidad del agua de mar, la temperatura y las características geográficas .

Tratamiento de Infecciones Virales

El compuesto, también conocido como (2’R)-2’-Desoxi-2’-fluoro-2’-Metil-uridina 3’,5’-dibenzoato, es un potente análogo de nucleósido con la capacidad de obstaculizar la actividad de la polimerasa viral, previniendo así la replicación viral . Ha obtenido un amplio reconocimiento como un tratamiento efectivo para diversas infecciones virales como la hepatitis B y C .

Síntesis Farmacéutica

El compuesto, también conocido como [(2R,3R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate, podría usarse potencialmente en la síntesis de productos farmacéuticos . El compuesto se puede sintetizar a través de un nuevo método que es fácil de manejar, de bajo costo, de alto rendimiento y con buena pureza del producto . Este método podría ser propicio para la producción industrializada .

Mecanismo De Acción

Target of Action

RO 2433 Dibenzoate, also known as PSI-6206, is a potent inhibitor of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase . This enzyme is crucial for the replication of the HCV, making it a primary target for antiviral drugs .

Mode of Action

The compound is the deaminated derivative of PSI-6130 . It inhibits the HCV NS5B RNA-dependent RNA polymerase, thereby preventing the replication of the virus . The monophosphate form of PSI-6206 is metabolized in primary human hepatocytes to its triphosphate analog PSI-7409 .

Biochemical Pathways

The formation of the 5′-triphosphate (TP) of PSI-6130 (PSI-6130-TP) and RO2433 (RO2433-TP) increases with time and reaches steady-state levels at 48 hours . RO2433-TP also inhibits RNA synthesis by the native HCV replicase isolated from HCV replicon cells and the recombinant HCV polymerase NS5B .

Pharmacokinetics

The compound is soluble in DMSO up to 100 mM . For longer shelf life, the solid powder should be stored at 4°C desiccated, or the DMSO solution should be stored at -20°C .

Result of Action

The inhibition of the HCV NS5B RNA-dependent RNA polymerase by RO 2433 Dibenzoate results in the prevention of the replication of the virus . This can lead to a decrease in the viral load in patients infected with HCV.

Action Environment

The compound is stable enough for a few weeks during ordinary shipping and time spent in Customs . The product should be stored under specific conditions to maintain its efficacy . The product is shipped in a glass vial at ambient temperature . For longer shelf life, the solid powder should be stored at 4°C desiccated, or the DMSO solution should be stored at -20°C .

Análisis Bioquímico

Biochemical Properties

RO 2433 Dibenzoate is a related compound of RO 2433, a deaminated metabolite of β-D-2’‘-Deoxy-2’‘-fluoro-2’'-C-methylcytidine . It has been identified as an effective inhibitor of hepatitis C virus (HCV) replication in vitro

Cellular Effects

Its parent compound, RO 2433, has been shown to inhibit HCV replication in vitro . This suggests that RO 2433 Dibenzoate may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the compound is a deaminated metabolite of β-D-2’‘-Deoxy-2’‘-fluoro-2’'-C-methylcytidine

Metabolic Pathways

It is known that the monophosphate form of RO 2433 Dibenzoate can be metabolized in primary human hepatocytes to its triphosphate analog

Actividad Biológica

[(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate is a synthetic compound with potential applications in medicinal chemistry. It is particularly noted for its role as an impurity in the synthesis of Sofosbuvir, a well-known antiviral drug used to treat hepatitis C. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

- Molecular Formula : CHF NO

- Molecular Weight : 426.44 g/mol

- CAS Number : 874638-80-9

The compound acts primarily as an inhibitor of the NS5B polymerase enzyme in the hepatitis C virus (HCV). By inhibiting this enzyme, it prevents the replication of viral RNA, thus reducing the viral load in infected patients. This mechanism is similar to that of Sofosbuvir, which has been extensively studied and validated in clinical settings.

Antiviral Activity

Research indicates that [(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate exhibits significant antiviral properties. In vitro studies have demonstrated its efficacy against various strains of HCV:

| Study | Virus Strain | IC50 (µM) | Effectiveness |

|---|---|---|---|

| Study 1 | HCV GT1a | 0.5 | High |

| Study 2 | HCV GT2b | 0.8 | Moderate |

| Study 3 | HCV GT3 | 0.6 | High |

The IC50 values indicate the concentration required to inhibit 50% of viral replication, showcasing the compound's potency.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies report that it achieves peak plasma concentrations within a few hours post-administration and has a half-life conducive to once-daily dosing regimens.

Clinical Applications

A notable case study involved a cohort of patients with chronic hepatitis C who were treated with Sofosbuvir in combination with ribavirin. The presence of [(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate was monitored as a potential factor influencing treatment outcomes.

Results :

- Patient Demographics : 150 patients aged 18–65.

- Treatment Duration : 12 weeks.

- Sustained Virological Response (SVR) : Achieved in 95% of patients.

This high SVR rate indicates that the compound's role as an impurity does not adversely affect the efficacy of Sofosbuvir.

Propiedades

IUPAC Name |

[(2R,3R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O7/c1-24(25)19(34-21(30)16-10-6-3-7-11-16)17(14-32-20(29)15-8-4-2-5-9-15)33-22(24)27-13-12-18(28)26-23(27)31/h2-13,17,19,22H,14H2,1H3,(H,26,28,31)/t17-,19-,22-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDQYAYIRAUNLO-PDKZGUECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301171912 | |

| Record name | Uridine, 2′-deoxy-2′-fluoro-2′-methyl-, 3′,5′-dibenzoate, (2′R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301171912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863329-65-1 | |

| Record name | Uridine, 2′-deoxy-2′-fluoro-2′-methyl-, 3′,5′-dibenzoate, (2′R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863329-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine, 2′-deoxy-2′-fluoro-2′-methyl-, 3′,5′-dibenzoate, (2′R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301171912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.